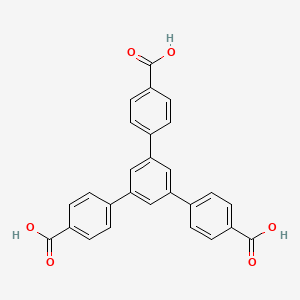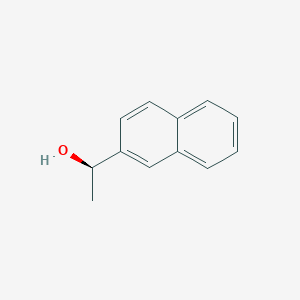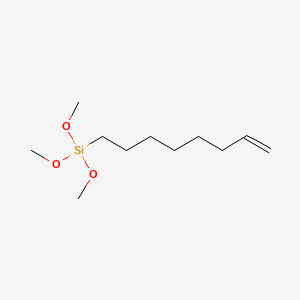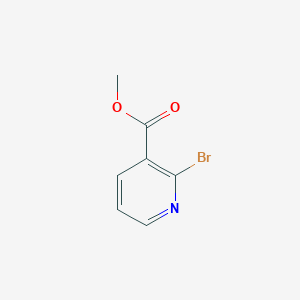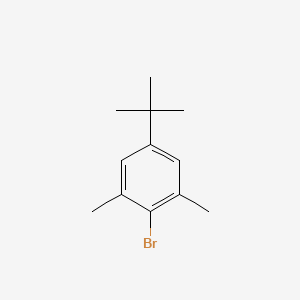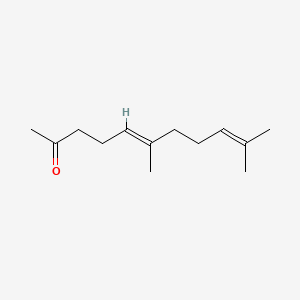
Geranilacetona
Descripción general
Descripción
Geranylacetone is an organic compound with the formula CH3C(O)(CH2)2CH=C(CH3)(CH2)2CH=C(CH3)2 . It is a colorless oil and is the product of coupling geranyl and acetonyl groups . It is a precursor to synthetic squalene . Geranylacetone is a flavor component of many plants including rice, mango, and tomatoes .
Synthesis Analysis
Geranylacetone can be produced by transesterification of ethyl acetoacetate with linalool . The esterification of linalool can also be effected with ketene or isopropenyl methyl ether . The resulting linalyl ester undergoes Carroll rearrangement to give geranylacetone .
Molecular Structure Analysis
The molecular formula of Geranylacetone is C13H22O . Its average mass is 194.313 Da and its monoisotopic mass is 194.167068 Da .
Chemical Reactions Analysis
Geranylacetone can be produced by transesterification of ethyl acetoacetate with linalool .
Physical And Chemical Properties Analysis
Geranylacetone has a chemical formula of C13H22O . It has a molar mass of 194.318 g·mol−1 . Its density is 0.8698 g/cm3 at 20°C . The boiling point of Geranylacetone is 126–8°C at 10 mm Hg .
Aplicaciones Científicas De Investigación
Potencial Antialimentario
La geranilacetona se ha estudiado por su potencial antialimentario, particularmente contra el pulgón verde del melocotón, Myzus persicae . Se encontró que el compuesto tenía una débil actividad disuasoria preingestiva a nivel de tejidos no vasculares . Sin embargo, los áfidos se negaron a asentarse en las hojas tratadas con this compound, lo que indica que el compuesto tenía actividad disuasoria posingestiva .
Actividad Disuasoria contra los Escarabajos de la Corteza
La this compound se ha utilizado como disuasorio contra el escarabajo de la corteza Ips subelongatus Motsch . Esta aplicación es particularmente importante en la gestión forestal y el control de plagas.
Actividad Larvicida
Se han sintetizado y evaluado derivados de this compound por su actividad larvicida contra las larvas de Culex quinquefasciatus . Se encontró que uno de los derivados, 5,9-dimetil-1-fenil-3-(2-(3-fenilalilideno)hidrazinil)deca-4,8-dien-1-ona, era más activo contra las larvas que la propia this compound .
No Toxicidad para las Especies Acuáticas No Objetivo
Si bien se ha descubierto que los derivados de this compound tienen actividad larvicida, también se encontró que no son tóxicos para las especies acuáticas no objetivo . Esto los convierte en una alternativa potencialmente más segura a otros larvicidas que pueden tener efectos nocivos sobre los organismos no objetivo.
Prueba de Detección Antialimentaria
La this compound se ha utilizado en una prueba de detección antialimentaria, donde mostró un efecto del 53,1% contra Oreochromis mossambicus en 24 horas .
Síntesis de Derivados
La this compound se puede utilizar como compuesto base en la síntesis de varios derivados . Estos derivados pueden evaluarse luego para sus posibles aplicaciones en varios campos, como el control de plagas y la prevención de enfermedades.
Mecanismo De Acción
Target of Action
Geranylacetone, also known as Geranyl acetone, is a natural sesquiterpenoid . It plays various roles in plant-insect interactions, including deterrent and repellent effects on herbivores . The primary targets of geranylacetone are insects, particularly aphids .
Mode of Action
Geranylacetone interacts with its targets by affecting their feeding behavior. In a study conducted on the aphid species Myzus persicae, geranylacetone and its derivatives were found to deter the aphids from feeding . The compounds caused the aphids to terminate their feeding probes within the epidermis and/or outer layers of mesophyll, reflecting a weak preingestive deterrent activity .
Biochemical Pathways
Geranylacetone is involved in the carotenoid degradation pathway . It arises by the oxidation of certain carotenoids, a reaction catalyzed by carotenoid oxygenase . This process results in the formation of diverse apocarotenoid volatiles and pigments .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of geranylacetone is currently limited. It is known that geranylacetone is a colorless oil and a product of coupling geranyl and acetonyl groups . It is a precursor to synthetic squalene , suggesting that it may undergo metabolic transformations in biological systems.
Result of Action
The action of geranylacetone results in changes in the behavior of target organisms. In aphids, for example, geranylacetone causes a delay in the initiation of the phloem phase, indicating a deterrent effect . This refusal to settle after the consumption of phloem sap on treated plants indicated that geranylacetone had a postingestive deterrent activity .
Action Environment
The action, efficacy, and stability of geranylacetone can be influenced by environmental factors. For instance, the structural modifications of geranylacetone often change its biological activities . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Geranylacetone has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be purified by simple distillation. In addition, it is relatively non-toxic and has a pleasant odor and taste. However, there are some limitations to its use in laboratory experiments. For example, Geranylacetone is volatile and can easily evaporate, making it difficult to store for long periods of time. Additionally, Geranylacetone is not very soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
Geranylacetone has many potential applications in medicine and biotechnology, and further research is needed to explore these possibilities. For example, further research is needed to determine the most effective dosage and route of administration for Geranylacetone. Additionally, further research is needed to determine the potential long-term effects of Geranylacetone on human health. Additionally, further research is needed to explore the potential applications of Geranylacetone in agriculture, as an insect repellent, and as a flavoring agent. Finally, further research is needed to explore the potential synergistic effects of Geranylacetone when used in combination with other compounds.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Geranylacetone arises from the oxidation of certain carotenoids . This reaction is catalyzed by carotenoid oxygenase . It contributes to the “leafy” flavor in tomatoes .
Cellular Effects
Geranylacetone plays a role in the formation of flowery-fruity-like flavor in fermented leaves . This suggests that it may have an impact on cellular processes related to flavor compound synthesis.
Molecular Mechanism
The molecular mechanism of Geranylacetone involves its interaction with carotenoid degradation . It is a product of carotenoid degradation and contributes to the formation of flowery-fruity-like flavor compounds .
Temporal Effects in Laboratory Settings
Its presence in fermented leaves suggests that it may be stable over the fermentation process .
Metabolic Pathways
Geranylacetone is involved in the metabolic pathway of carotenoid degradation . It is produced through the oxidation of certain carotenoids .
Transport and Distribution
Its presence in fermented leaves suggests that it may be transported and distributed within plant cells .
Subcellular Localization
Given its role in flavor compound synthesis, it may be localized in areas of the cell involved in this process .
Propiedades
IUPAC Name |
(5E)-6,10-dimethylundeca-5,9-dien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h7,9H,5-6,8,10H2,1-4H3/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZUNIKWNYHEJJ-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CCC(=O)C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052053 | |
| Record name | (E)-6,10-Dimethylundeca-5,9-dien-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS], Colourless slightly yellow liquid; fresh floral but penetrating sweet-rosey aroma | |
| Record name | Geranylacetone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11250 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 6,10-Dimethyl-5,9-undecadien-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1054/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water; soluble in oil, sparingly soluble (in ethanol) | |
| Record name | 6,10-Dimethyl-5,9-undecadien-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1054/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.861-0.873 | |
| Record name | 6,10-Dimethyl-5,9-undecadien-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1054/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
3796-70-1, 68228-05-7, 689-67-8 | |
| Record name | Geranylacetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3796-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Geranylacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003796701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecadien-2-one, 6,10-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068228057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydropseudoionone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406679 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,9-Undecadien-2-one, 6,10-dimethyl-, (5E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Undecadien-2-one, 6,10-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5,9-Undecadien-2-one, 6,10-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-6,10-Dimethylundeca-5,9-dien-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,10-dimethylundeca-5,9-dien-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.648 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,10-dimethylundecadien-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-6,10-dimethylundeca-5,9-dien-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GERANYLACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B7RY79U9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



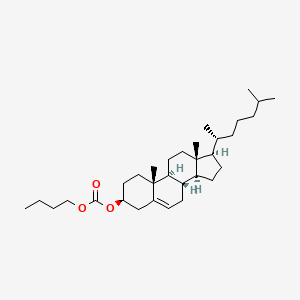


![2-Oxabicyclo[2.2.2]octan-3-one](/img/structure/B1661958.png)


